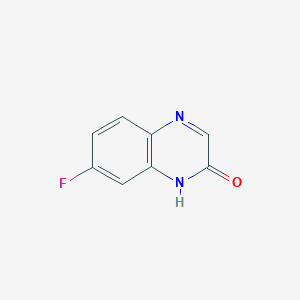

7-fluoroquinoxalin-2(1H)-one

Beschreibung

Significance of Nitrogen-Containing Heterocycles in Drug Discovery

Nitrogen-containing heterocycles are organic compounds with a ring structure containing at least one nitrogen atom as part of the ring. These structures are of immense importance in medicinal chemistry, forming the backbone of a vast number of pharmaceuticals. ijsrtjournal.comelsevierpure.com Over 85% of physiologically active drugs feature a heterocyclic structure, with nitrogen-containing heterocycles being the most common. nih.gov An analysis of the FDA database reveals that approximately 60% of unique small-molecule drugs contain a nitrogen-based heterocycle. rsc.org

The prevalence of these compounds in drug discovery can be attributed to several factors. Their structural diversity allows for the fine-tuning of pharmacological profiles. nih.gov Furthermore, the presence of nitrogen atoms enables the formation of crucial hydrogen bonds with biological targets such as DNA and proteins, which can enhance the efficacy of a drug. rsc.orgmdpi.com Many natural products with medicinal properties, including alkaloids, vitamins, and antibiotics, contain nitrogen heterocyclic cores. rsc.orgmdpi.com

Overview of Quinoxalin-2(1H)-one Scaffold in Pharmaceutical Agents

Among the vast array of nitrogen-containing heterocycles, the quinoxalin-2(1H)-one scaffold has garnered significant attention from medicinal chemists. This bicyclic system, composed of a benzene (B151609) ring fused to a pyrazin-2(1H)-one ring, serves as a versatile framework for the development of novel therapeutic agents. tandfonline.comipp.pt

Historical Context and Evolution of Quinoxaline (B1680401) Chemistry

The synthesis of the first quinoxaline derivative was reported in 1884 by Körner and Hinsberg through the condensation of o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. mdpi.comnih.gov This fundamental reaction laid the groundwork for the extensive exploration of quinoxaline chemistry. Over the years, numerous synthetic methodologies have been developed to access a wide variety of substituted quinoxaline derivatives, reflecting the enduring interest in this heterocyclic system. nih.gov

Broad Spectrum of Biological Activities of Quinoxalin-2(1H)-ones

The quinoxalin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a remarkable range of biological activities. researchgate.net These include antibacterial, antiviral, anticancer, anti-inflammatory, and antithrombotic properties. tandfonline.comsapub.orgacs.org The versatility of the quinoxalin-2(1H)-one core allows for modifications at various positions, leading to compounds with optimized potency and selectivity for different biological targets. tandfonline.comrsc.org For instance, certain derivatives have been investigated as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in cancer therapy. nih.gov

Specific Focus on Fluorinated Quinoxalin-2(1H)-one Derivatives

In the quest to enhance the pharmacological properties of bioactive molecules, the strategic incorporation of fluorine atoms has become a powerful tool in medicinal chemistry.

Rationale for Fluorine Incorporation in Bioactive Molecules

The introduction of fluorine into a drug candidate can profoundly influence its physicochemical and pharmacokinetic properties. researchgate.net Fluorine's high electronegativity and small size can alter a molecule's lipophilicity, metabolic stability, and binding affinity to its target. researchgate.netmdpi.com Replacing a hydrogen atom with a fluorine atom can block sites of metabolic oxidation, thereby increasing the drug's half-life. researchgate.netmdpi.com Furthermore, the presence of fluorine can lead to more favorable interactions with biological targets, resulting in enhanced potency. mdpi.comnih.gov The percentage of approved drugs containing fluorine has seen a significant increase, rising from approximately 2% in 1970 to 25% by 2011, highlighting the impact of this strategy. nih.gov

Emerging Research on 7-Fluoroquinoxalin-2(1H)-one

The convergence of the versatile quinoxalin-2(1H)-one scaffold and the strategic use of fluorine has led to a growing interest in fluorinated derivatives, including this compound. This specific compound is being explored for its potential therapeutic applications. For example, it has been shown to exhibit antibacterial properties by inhibiting bacterial DNA synthesis. The fluorine atom at the 7-position can influence the electronic properties of the quinoxaline ring system, potentially enhancing its biological activity and pharmacokinetic profile. Research into the synthesis and biological evaluation of this compound and its derivatives is an active area of investigation, with the aim of developing new and improved therapeutic agents. researchgate.netresearchgate.netgoogle.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

7-fluoro-1H-quinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O/c9-5-1-2-6-7(3-5)11-8(12)4-10-6/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQSBOFHCYAGWJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NC(=O)C=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 7 Fluoroquinoxalin 2 1h One and Its Derivatives

Established Synthetic Routes to the Quinoxalin-2(1H)-one Core

The foundational quinoxalin-2(1H)-one scaffold is typically synthesized through the condensation of o-phenylenediamines with α-dicarbonyl compounds or their equivalents. These methods can be broadly categorized into cyclization reactions of precursors and more elaborate multi-step organic synthesis approaches.

Cyclization Reactions of Precursors

A primary and widely utilized method for the synthesis of the quinoxalin-2(1H)-one core involves the cyclocondensation of an o-phenylenediamine (B120857) with an α-ketoester or a related α-dicarbonyl compound. This reaction is a direct and efficient way to form the pyrazinone ring fused to the benzene (B151609) ring. The general mechanism involves the initial formation of an enamine intermediate by the reaction of one of the amino groups of the o-phenylenediamine with the keto group of the α-ketoester. This is followed by an intramolecular cyclization and subsequent dehydration to yield the quinoxalin-2(1H)-one.

Various catalysts and reaction conditions can be employed to promote this cyclization. Acid catalysis is commonly used to activate the carbonyl group of the α-ketoester towards nucleophilic attack by the amino group of the o-phenylenediamine. Common acids used for this purpose include acetic acid and trifluoroacetic acid. The choice of solvent can also influence the reaction rate and yield, with alcohols such as ethanol being frequently employed. In some instances, the reaction can proceed without a catalyst, particularly when using more reactive α-dicarbonyl compounds.

Multi-step Organic Synthesis Approaches

More complex quinoxalin-2(1H)-one derivatives can be prepared through multi-step synthetic sequences. These approaches offer greater flexibility in introducing a variety of substituents onto the heterocyclic core. One such approach involves the initial synthesis of a substituted o-nitroaniline, which is then reduced to the corresponding o-phenylenediamine. This substituted o-phenylenediamine can then undergo the cyclocondensation reaction as described above.

Another multi-step strategy involves the functionalization of a pre-formed quinoxalin-2(1H)-one ring. For example, C-H functionalization reactions can be employed to introduce substituents at specific positions on the quinoxalinone core. These reactions often utilize transition metal catalysts to activate the C-H bonds and facilitate the coupling with a variety of reaction partners. While this approach is powerful for creating diverse derivatives, it may require careful optimization to achieve the desired regioselectivity.

Specific Synthesis of 7-Fluoroquinoxalin-2(1H)-one

The synthesis of this compound is most directly achieved through the cyclocondensation of a fluorinated o-phenylenediamine with an appropriate α-dicarbonyl compound. The key to this synthesis is the regioselective formation of the desired 7-fluoro isomer.

Starting Materials and Reagents

The primary starting materials for the synthesis of this compound are 4-fluoro-1,2-phenylenediamine and an α-ketoester, such as ethyl glyoxalate or a similar reagent.

| Starting Material/Reagent | Role |

| 4-Fluoro-1,2-phenylenediamine | Provides the fluorinated benzene ring and the two amino groups for cyclization. |

| Ethyl Glyoxalate (or similar α-ketoester) | Provides the two-carbon unit that forms the pyrazinone ring. |

| Acetic Acid (or other acid catalyst) | Catalyzes the condensation reaction. |

| Ethanol (or other suitable solvent) | Serves as the reaction medium. |

Reaction Conditions and Optimization

The reaction is typically carried out by heating a mixture of 4-fluoro-1,2-phenylenediamine and the α-ketoester in a suitable solvent, often in the presence of an acid catalyst. The choice of acid and its concentration can be crucial for controlling the regioselectivity of the reaction. The use of acetic acid has been shown to favor the formation of the 7-substituted quinoxalin-2-one isomer when using a 4-substituted o-phenylenediamine.

The reaction temperature and time are also important parameters to optimize. The reaction is often run at reflux to ensure a reasonable reaction rate. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) to determine the point of completion. Upon completion, the product is typically isolated by cooling the reaction mixture, which often leads to the precipitation of the product. Further purification can be achieved by recrystallization from a suitable solvent.

Regioselective Fluorination Strategies

An alternative, though less direct, approach to the synthesis of this compound would be the regioselective fluorination of a pre-existing quinoxalin-2(1H)-one. However, achieving regioselectivity in the direct fluorination of aromatic systems can be challenging. Electrophilic fluorinating agents, such as Selectfluor, are commonly used for the introduction of fluorine atoms onto aromatic rings.

The directing effects of the substituents already present on the quinoxalinone ring would play a crucial role in determining the position of fluorination. The amide nitrogen and the carbonyl group of the pyrazinone ring, as well as any other substituents, would influence the electron density of the benzene ring and thus the site of electrophilic attack. To achieve fluorination specifically at the 7-position, a detailed understanding of these directing effects and careful optimization of the reaction conditions would be necessary. In many cases, synthesizing the molecule from a pre-fluorinated starting material like 4-fluoro-1,2-phenylenediamine offers a more controlled and regioselective approach.

Functionalization Strategies for this compound

Functionalization of the this compound core is primarily focused on the C3 position of the pyrazine (B50134) ring, which is activated for various transformations. Additionally, substitutions on both the pyrazine and benzene fragments, as well as the creation of hybrid molecules, represent key strategies for diversifying this chemical scaffold.

Direct C-H functionalization is an atom-economical and efficient method for introducing molecular complexity to the quinoxalin-2(1H)-one core. mdpi.com This approach avoids the need for pre-functionalized starting materials, thereby streamlining the synthetic process. The C3 position is particularly susceptible to these reactions due to the electronic properties of the heterocyclic system. nih.gov

The use of heterogeneous catalysts offers a green and sustainable approach for the C-H functionalization of quinoxalin-2(1H)-ones. nih.gov These catalysts are easily separable and recyclable, which is advantageous for industrial applications. Various types of heterogeneous catalytic materials have been employed for C3 functionalization, including graphitic carbon nitride (g-C3N4), metal-organic frameworks (MOFs), and covalent organic frameworks (COFs). nih.govnih.gov These catalysts can facilitate a range of reactions, such as alkylations, arylations, and the introduction of trifluoroalkyl groups. nih.govresearchgate.net

For instance, two-dimensional imine-linked covalent organic frameworks (2D-COF-5) have been utilized as heterogeneous photocatalysts in the three-component cascade reaction between an alkene or alkyne, CF3SO2Na, and quinoxalin-2(1H)-one to yield C3-functionalized derivatives. nih.gov While many studies use the parent quinoxalin-2(1H)-one, the methodologies are often robust and tolerate a wide range of functional groups on the benzene ring, including electron-withdrawing groups like fluorine. researchgate.net

Table 1: Examples of Heterogeneous Catalysts in Quinoxalin-2(1H)-one Functionalization

| Catalyst Type | Reaction | Functional Group Introduced at C3 | Reference |

| Covalent Organic Frameworks (COFs) | Three-component cascade reaction | Trifluoroalkyl, Trifluoroalkenyl | nih.gov |

| Graphitic Carbon Nitride (g-C3N4) | Thiocyanation | Thioalkenyl | researchgate.net |

| Metal-Organic Frameworks (MOFs) | General C-H Functionalization | Various (Alkyl, Aryl) | nih.gov |

| Ion Exchange Resin | General C-H Functionalization | Various | nih.gov |

A facile and environmentally friendly method for the synthesis of 3-aminoquinoxaline-2(1H)-ones involves a photoinduced dehydrogenative amination reaction. acs.orgnih.gov This process can be performed without the need for metals, external photocatalysts, or strong oxidants, using air as the sole oxidant. acs.org The reaction proceeds efficiently at room temperature under irradiation with purple LEDs (390 nm). acs.org

In this transformation, the quinoxalin-2(1H)-one molecule itself can act as a photosensitizer, which eliminates the need for an external photocatalyst. acs.org The methodology demonstrates excellent functional group tolerance, making it applicable to substrates like this compound for the synthesis of its 3-amino derivatives. A wide range of aliphatic amines can be coupled at the C3 position using this green chemistry approach. acs.orgnih.gov

The synthesis of this compound derivatives can also be achieved by introducing various substituents onto both the pyrazine and the benzene rings. researchgate.nettandfonline.com General synthetic approaches for pyrazine derivatives include condensation reactions, ring closures, and metal-catalyzed cross-coupling reactions. unimas.my For the quinoxaline (B1680401) scaffold, substitutions can be planned from the starting materials, such as using a substituted 1,2-benzenediamine, or by post-synthesis modification of the heterocyclic core.

Creating hybrid molecules by combining the this compound scaffold with other pharmacophores, such as coumarin, is a common strategy in drug discovery. This approach aims to develop multifunctional agents by integrating the structural features of both moieties.

While a direct synthesis of a this compound-coumarin hybrid is not explicitly detailed in the surveyed literature, established synthetic routes for other quinoxalinone hybrids can be adapted. For example, a 3-hydrazinyl-quinoxalin-2(1H)-one derivative can serve as a key intermediate. arabjchem.org This intermediate can be reacted with various electrophilic coumarin precursors. General methods for synthesizing quinoxalinone-based hydrazones, pyrazoles, and carboxamides provide a template for such hybrid syntheses. arabjchem.orgjohnshopkins.edu The synthesis would typically involve the initial preparation of a functionalized this compound, followed by a condensation or coupling reaction with a suitable coumarin derivative.

Direct C-H Functionalization at C3 Position

Synthesis of N-Oxide Derivatives

The synthesis of N-oxide derivatives of this compound, such as this compound 4-oxide, can be achieved through established methods for quinoxaline N-oxidation. A primary route is the cyclocondensation of a substituted N-aryl-2-nitrosoaniline with an activated methylene compound, such as an alkylated cyanoacetic ester. researchgate.net This reaction proceeds under alkaline conditions and typically furnishes the quinoxalin-2(1H)-one N-oxide in good yields. researchgate.net

To obtain the 7-fluoro derivative, the synthesis would start from a corresponding fluorine-substituted N-aryl-2-nitrosoaniline. Another significant method is the Beirut reaction, which involves the condensation of benzofuroxans with enamines or other active methylene compounds. nih.gov The synthesis of 7-fluoroquinoxaline 1,4-dioxides would therefore utilize a 5-fluoro-substituted benzofuroxan as the key precursor. These N-oxide derivatives are important as they often exhibit distinct biological activities compared to their non-oxidized parent compounds. nih.gov

Oxidative Cyclization Methods

Oxidative cyclization represents an efficient approach for the construction of the quinoxalin-2(1H)-one scaffold. One notable method involves the tandem nitrosation and cyclization of N-aryl cyanoacetamides. This one-pot synthesis utilizes readily available starting materials and proceeds under relatively mild conditions to afford the desired quinoxalinone derivatives.

While specific examples detailing the synthesis of this compound via this exact method are not prevalent in the cited literature, the general applicability of this reaction to anilines with various electronic properties suggests its potential for the synthesis of the 7-fluoro substituted analog. The starting material for this synthesis would be N-(4-fluorophenyl)cyanoacetamide. The reaction would proceed as depicted in the scheme below, where the fluorine substituent is positioned at the desired location on the resulting quinoxalinone ring.

Table 1: Oxidative Cyclization of N-Aryl Cyanoacetamides for the Synthesis of Quinoxalin-2(1H)-ones

| Starting Material | Reagents and Conditions | Product | Yield (%) |

| N-phenylcyanoacetamide | t-BuONO, Cs2CO3, MeCN | Quinoxalin-2(1H)-one | 85 |

| N-(4-methylphenyl)cyanoacetamide | t-BuONO, Cs2CO3, MeCN | 7-Methylquinoxalin-2(1H)-one | 82 |

| N-(4-chlorophenyl)cyanoacetamide | t-BuONO, Cs2CO3, MeCN | 7-Chloroquinoxalin-2(1H)-one | 78 |

| N-(4-fluorophenyl)cyanoacetamide | t-BuONO, Cs2CO3, MeCN | This compound | (Predicted) |

Selective Modification at Chloronitrone and Amide Units

The functionalization of the pre-formed quinoxalinone ring is a versatile strategy for the synthesis of a diverse range of derivatives. A particularly useful starting material for such modifications is 3-chloro-6-fluoroquinoxalin-2(1H)-one 4-oxide, which is structurally analogous to the 7-fluoro isomer. researchgate.net This substrate offers two primary sites for selective chemical transformations: the chloronitrone unit and the amide unit. researchgate.net

The chloronitrone moiety, comprising the chloro group at the 3-position and the N-oxide at the 4-position, is susceptible to nucleophilic substitution. The chlorine atom can be readily displaced by a variety of nucleophiles, allowing for the introduction of diverse functional groups at this position. The amide functionality, specifically the nitrogen atom at the 1-position, can undergo reactions such as alkylation.

Research has demonstrated that the selective modification of 3-chloro-6-fluoroquinoxalin-2(1H)-one 4-oxide can lead to a wide array of new quinoxaline derivatives in good to excellent yields. researchgate.net The reactivity of this compound is influenced by its electronic properties, which have been studied using density functional theory. researchgate.net

Modification at the Chloronitrone Unit:

The chlorine atom at the C3 position can be substituted by various nucleophiles. For example, reaction with amines leads to the formation of 3-aminoquinoxalin-2(1H)-one derivatives. Similarly, treatment with alkoxides or thiolates can yield the corresponding 3-alkoxy or 3-thioether derivatives.

Modification at the Amide Unit:

The amide nitrogen can be alkylated using a suitable alkylating agent in the presence of a base. This allows for the introduction of various alkyl or substituted alkyl groups at the N1 position of the quinoxalinone ring.

The selective nature of these modifications allows for a systematic exploration of the structure-activity relationships of quinoxalinone derivatives for various biological targets.

Table 2: Selective Modification of 3-Chloro-6-fluoroquinoxalin-2(1H)-one 4-Oxide

| Reaction Type | Reagent | Product Structure | Position of Modification |

| Nucleophilic Substitution | Aniline | 3-(Phenylamino)-6-fluoroquinoxalin-2(1H)-one 4-oxide | Chloronitrone |

| Nucleophilic Substitution | Methoxide | 3-Methoxy-6-fluoroquinoxalin-2(1H)-one 4-oxide | Chloronitrone |

| N-Alkylation | Methyl iodide, Base | 3-Chloro-1-methyl-6-fluoroquinoxalin-2(1H)-one 4-oxide | Amide |

Pharmacological Spectrum and Biological Activity

Antimicrobial Activity

Quinoxaline (B1680401) derivatives are recognized for their broad-spectrum antimicrobial activities. The presence of the fluorine atom in 7-fluoroquinoxalin-2(1H)-one often enhances these properties.

This compound and its derivatives have demonstrated notable antibacterial efficacy against a range of bacterial strains. Research indicates that these compounds may exert their antibacterial effects by inhibiting crucial bacterial enzymes involved in DNA synthesis, such as DNA gyrase and topoisomerase IV. This mechanism of action makes them promising candidates for the development of new antibiotics, particularly against drug-resistant strains.

Studies involving derivatives of this compound have shown enhanced activity compared to some conventional antibiotics. For instance, certain modifications to the core structure have led to significant improvements in the minimum inhibitory concentration (MIC) against both Gram-positive and Gram-negative bacteria. The modification at the C7 position of the quinolone ring system is considered crucial for antibacterial efficacy, bioavailability, and safety. nih.gov

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| This compound | S. aureus | 4 µg/mL | |

| Derivative A | S. aureus | 2 µg/mL |

This table is interactive. Click on the headers to sort.

While extensive research on the specific antifungal properties of this compound is still emerging, the broader class of quinoxaline derivatives has shown promise in combating various fungal pathogens. plos.org Chalcones, which share some structural similarities with quinoxaline derivatives, are known to possess a wide array of pharmacological activities, including antifungal effects. researchgate.net The development of novel antifungal agents is critical due to the rise of resistance to existing treatments. nih.gov

Research on related quinoxaline compounds has shown efficacy against Candida species and Aspergillus species. plos.org For example, 2-Chloro-3-hydrazinylquinoxaline demonstrated significant effectiveness against various Candida strains, particularly Candida krusei. plos.org The potential for this compound and its derivatives to act as antifungal agents warrants further investigation, building upon the established antifungal activity of the quinoxaline scaffold.

Compounds containing the quinoxaline structure have been identified as having antiviral properties. researchgate.netepo.org Specifically, derivatives of quinoxalinones have been investigated as potential agents against the Respiratory Syncytial Virus (RSV). epo.org The mechanism of action for the antiviral effects of these compounds is an active area of research. Some studies suggest that modifications to the quinoxaline ring, such as the introduction of a fluorine atom, can lead to lead candidates for antiviral drugs.

Novel 3-aminoquinoxalin-2(1H)-one derivatives have shown inhibitory effects against the Epstein-Barr virus (EBV) antigen activation. nih.gov The structure-activity relationship studies suggest that specific substitutions on the quinoxaline ring are crucial for this activity. nih.gov

Anticancer / Antitumor Activity

The potential of this compound and its derivatives as anticancer agents has been a significant focus of research. These compounds have demonstrated cytotoxic effects against various cancer cell lines, acting through mechanisms such as the inhibition of cancer cell growth and the induction of apoptosis. researchgate.net

Derivatives of this compound have been shown to inhibit the proliferation of various human cancer cells, in some cases at nanomolar concentrations. researchgate.net Preliminary screenings of fluoroquinoxalin-2(1H)-one derivatives have indicated moderate to strong growth inhibition activity on a variety of tumor cell lines. researchgate.net

The mechanism behind this growth inhibition can involve the targeting of key enzymes essential for cancer metabolism and progression. For instance, some quinoxaline derivatives have been found to inhibit cyclooxygenase-2 (COX-2) and lactate (B86563) dehydrogenase A (LDHA). The potency of these compounds is often measured by their IC50 values, which represent the concentration required to inhibit cell growth by 50%.

Table 2: Growth Inhibition of Cancer Cell Lines by Quinoxaline Derivatives

| Compound | Cancer Cell Line | IC50 Value | Reference |

|---|---|---|---|

| Fluoro quinoxalinyl-piperazine derivative | Various human cancer cells | 11 to 21 nM | researchgate.net |

| Derivative 9 | Tumor panel cell lines | 10⁻⁸ to 10⁻⁶ M | researchgate.net |

This table is interactive. Click on the headers to sort.

A crucial mechanism through which anticancer agents exert their effects is the induction of apoptosis, or programmed cell death. aging-us.com Tumor cells often develop mechanisms to evade apoptosis, leading to uncontrolled proliferation. mdpi.com

Derivatives of this compound have been shown to induce apoptosis in cancer cells. This process is often mediated by a complex signaling cascade involving caspases, a family of proteases that execute cell death. aging-us.com The induction of apoptosis can be triggered through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of effector caspases. aging-us.com

Studies on some quinoxalinyl-piperazine compounds have demonstrated that their strong cell-killing effect is a result of apoptosis induction. researchgate.net Mechanistic studies have further revealed that these compounds can act as G2/M-specific cell cycle inhibitors. researchgate.net The ability of fluorinated quinoxaline derivatives to induce apoptosis in tumor cells highlights their potential as promising candidates for the development of new cancer therapies. mdpi.com

Specific Cytotoxic Effects Against Tumor Cell Lines

Derivatives of this compound have demonstrated notable cytotoxic effects against various cancer cell lines. Research indicates that these compounds can induce apoptosis, or programmed cell death, in cancer cells, suggesting a potential avenue for the development of new cancer therapies. Specifically, certain quinoxaline derivatives have shown significant cytotoxic activity against colorectal cancer (CRC) cells.

The mechanism behind this cytotoxicity is believed to involve the inhibition of key enzymes essential for tumor growth and survival, such as cyclooxygenase-2 (COX-2) and lactate dehydrogenase A (LDHA). By disrupting these metabolic pathways, the compound can effectively hinder cancer progression. Further studies have explored the anticancer potential of fluoroquinolone derivatives, which share structural similarities, against breast and bladder cancer cell lines. nih.gov These studies have confirmed the enhanced potency of novel derivatives compared to their parent compounds. nih.gov

Table 1: Cytotoxic Activity of Related Quinoxaline Derivatives

| Cell Line | Compound Type | Observed Effect | Reference |

|---|---|---|---|

| Colorectal Cancer (CRC) | Quinoxaline derivative | Inhibition of COX-2 and LDHA, leading to apoptosis | |

| Breast Cancer (MCF7) | Fluoroquinolone derivative | Enhanced cytotoxic potency compared to precursors | nih.gov |

| Bladder Cancer (RT112) | Fluoroquinolone derivative | Enhanced cytotoxic potency compared to precursors | nih.gov |

Antiparasitic Activity

The quinoxaline scaffold, including its fluorinated derivatives, has been a subject of interest for its antiparasitic properties.

Quinoxaline derivatives, particularly quinoxaline 1,4-di-N-oxide derivatives, have reported activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. researchgate.netnih.gov Structure-activity relationship studies have highlighted that an enone moiety attached to the quinoxaline ring is important for antiplasmodial activity. nih.gov The development of resistance to existing antimalarial drugs underscores the need for new agents, and quinoxaline-based compounds represent a promising area of research. nih.gov

Quinoxaline 1,4-di-N-oxide derivatives have also demonstrated activity against Leishmania amazonensis and L. infantum, the parasites responsible for leishmaniasis. researchgate.net Further research into amide derivatives of quinoxaline 1,4-di-N-oxide has also revealed leishmanicidal properties.

The activity of quinoxaline 1,4-di-N-oxide derivatives extends to Trypanosoma cruzi, the parasite that causes Chagas disease. researchgate.net Additionally, fluoroquinolones, which are structurally related to the compound of interest, have been tested for their in vitro activity against bloodstream-form Trypanosoma brucei brucei. nih.gov These studies suggest that the mechanism of action may involve the targeting of type II topoisomerase in the trypanosomes. nih.gov

Table 2: Antiparasitic Spectrum of Quinoxaline Derivatives

| Parasite | Compound Type | Activity | Reference |

|---|---|---|---|

| Plasmodium falciparum | Quinoxaline 1,4-di-N-oxide | Antiplasmodial | researchgate.netnih.gov |

| Leishmania amazonensis | Quinoxaline 1,4-di-N-oxide | Antileishmanial | researchgate.net |

| Leishmania infantum | Quinoxaline 1,4-di-N-oxide | Antileishmanial | researchgate.net |

| Trypanosoma cruzi | Quinoxaline 1,4-di-N-oxide | Antitrypanosomal | researchgate.net |

| Trypanosoma brucei brucei | Fluoroquinolones | Antitrypanosomal | nih.gov |

Anti-inflammatory and Antioxidant Properties

Some derivatives of this compound exhibit antioxidant activity, which is crucial in mitigating oxidative stress associated with various chronic diseases. The pyrazine (B50134) ring system, a core component of the quinoxaline structure, is found in compounds with a variety of pharmacological actions, including anti-inflammatory and antioxidant effects. researchgate.net While direct studies on the anti-inflammatory and antioxidant properties of this compound are limited, the broader class of quinoxaline and pyrazine derivatives shows potential in this area. researchgate.net The antioxidant properties of plant extracts, which often contain heterocyclic compounds, have been extensively reviewed, highlighting the therapeutic potential of such molecules in diseases related to oxidative stress. mdpi.com

Enzyme and Receptor Modulation

The biological activities of this compound and its derivatives are often a result of their ability to modulate the function of specific enzymes and receptors. As previously mentioned, the anticancer effects are linked to the inhibition of enzymes like COX-2 and LDHA. In the context of antiparasitic activity, fluoroquinolones are thought to target type II topoisomerase in trypanosomes. nih.gov

Furthermore, the broader class of quinoxaline derivatives has been investigated for their interaction with various other biological targets. For instance, certain quinoxaline derivatives act as allosteric modulators, binding to a site on a receptor or enzyme that is different from the primary active site, thereby altering its activity. This mechanism is an emerging concept in drug discovery. nih.gov

Other Therapeutic Applications

Beyond the specific enzyme and receptor interactions detailed above, the broader therapeutic potential of this compound has been considered in other contexts, as outlined in the following subsections.

The potential for quinoxaline derivatives to act as antidiabetic agents has been an area of active research, with studies exploring various mechanisms beyond aldose reductase inhibition. Nevertheless, a thorough review of the literature did not uncover any specific studies or data related to the antidiabetic effects of this compound.

Quinoxaline derivatives have also been investigated for their potential as antidepressant agents, targeting various neurochemical pathways. However, there is no specific information available in the searched scientific databases and literature regarding the evaluation of this compound for antidepressant activity.

Mechanisms of Action and Molecular Interactions

Elucidating Molecular Targets

The efficacy of 7-fluoroquinoxalin-2(1H)-one as a bioactive compound is rooted in its ability to bind to and modulate the function of key biological molecules. Research has begun to identify the specific enzymes and receptors that serve as its primary molecular targets.

Enzyme Inhibition Pathways

This compound has demonstrated the ability to inhibit certain enzymes, a mechanism central to its observed biological effects. This inhibition can occur through various modes, including competitive and noncompetitive inhibition. In noncompetitive inhibition, the inhibitor binds to an allosteric site on the enzyme, which is a location distinct from the active site where the substrate binds. nih.gov This binding event alters the enzyme's conformation, reducing its efficacy without directly competing with the substrate. nih.gov This type of inhibition is significant as it cannot be overcome by increasing the substrate concentration. nih.gov

One of the key enzyme inhibition pathways identified for quinoxaline (B1680401) derivatives involves the targeting of bacterial DNA synthesis. Specifically, they can inhibit DNA gyrase and topoisomerase IV, enzymes that are essential for bacterial replication. This mechanism of action positions these compounds as potential candidates for the development of new antibacterial agents.

Receptor Binding and Modulation

In addition to enzyme inhibition, this compound and related compounds can exert their effects through binding to and modulating the activity of specific receptors. Allosteric modulators are ligands that bind to a receptor at a site spatially separate from the orthosteric binding site for the endogenous ligand. nih.govnih.gov This binding can either enhance (positive allosteric modulation), decrease (negative allosteric modulation), or have no effect on the affinity of the primary ligand. nih.gov

Sigma receptors, particularly the sigma-2 receptor (σ2R), have emerged as a significant target for quinoxaline-based compounds in the context of cancer research. mdpi.commdpi.com The σ2R is often overexpressed in proliferating tumor cells. mdpi.com Ligands that bind to this receptor can modulate its activity and influence cellular processes. mdpi.com The binding typically involves specific pharmacophoric features, including hydrophobic moieties and a basic nitrogen atom, which allow the ligand to fit into the receptor's binding site. mdpi.com

Cellular Pathways Affected

The interaction of this compound with its molecular targets triggers a cascade of events that impact various cellular pathways. These pathways are integral to fundamental cellular processes, and their modulation can lead to significant biological outcomes.

Signaling Pathways Related to Cell Growth, Differentiation, and Survival

The compound has been shown to influence signaling pathways that are crucial for cell proliferation, differentiation, and survival. gazimedj.com Many of these pathways are controlled by growth factors and their corresponding receptors, which, upon activation, initiate a cascade of downstream signaling events. basicmedicalkey.com Key pathways implicated in these processes include the RAS-RAF-ERK and the PI3K-AKT pathways. basicmedicalkey.com These pathways regulate the expression and activity of proteins that control the cell cycle, such as cyclins and cyclin-dependent kinase inhibitors. nih.gov

For instance, mitogenic signals often lead to the activation of cyclin-D-dependent kinases, which in turn phosphorylate proteins that control the progression from the G1 to the S phase of the cell cycle. nih.gov By interfering with these signaling cascades, this compound and its analogs can impact cell growth and survival. Some growth factors are also known to activate signaling pathways that affect cell survival by suppressing apoptosis. basicmedicalkey.comnih.gov

Mitochondrial Membrane Potential

The mitochondrial membrane potential (ΔΨm) is a critical parameter for cellular health, playing a key role in ATP synthesis, protein import, and ion transport. elifesciences.orgucl.ac.uk It is generated by the proton pumps of the electron transport chain. ucl.ac.uknih.gov A stable ΔΨm is essential for normal cell function, and significant deviations can lead to cell death. nih.gov

Research has indicated that certain quinoxaline derivatives can affect the mitochondrial membrane potential. A loss of mitochondrial membrane potential is a hallmark of apoptosis. chem-agilent.com This disruption can be detected using fluorescent cationic dyes that accumulate in healthy mitochondria with an intact membrane potential. chem-agilent.com The collapse of the ΔΨm prevents the accumulation of these dyes, providing a measurable indicator of apoptosis induction. chem-agilent.com

Proapoptotic Effects

A significant outcome of the molecular interactions and pathway modulation by this compound and related compounds is the induction of apoptosis, or programmed cell death. This is a crucial mechanism for its potential anticancer activity. researchgate.net The proapoptotic effects are often a direct consequence of the disruption of the cellular pathways mentioned above.

The induction of apoptosis by quinoxalinyl-piperazine derivatives, for example, has been linked to the inhibition of anti-apoptotic proteins like Bcl-2 and the induction of p21, a cell cycle inhibitor. researchgate.net This leads to a cell cycle arrest at the G2/M phase and subsequent cell death. researchgate.net The ability of these compounds to trigger apoptosis in cancer cells highlights their therapeutic potential.

Interactive Data Table: Research Findings on Quinoxaline Derivatives

| Compound/Derivative | Molecular Target/Pathway | Observed Effect | Reference |

| Quinoxaline Derivatives | DNA gyrase, Topoisomerase IV | Inhibition of bacterial DNA synthesis | |

| Quinoxalinyl-piperazine Derivative | Bcl-2, p21 | Induction of apoptosis, G2/M cell cycle arrest | researchgate.net |

| 7-Methylquinoxalin-2(1H)-one | Not specified | Enhanced anticancer activity | |

| Sigma-2 Receptor Ligands | Sigma-2 Receptor (TMEM97) | Modulation of receptor activity | mdpi.com |

Caspase Induction

The induction of apoptosis, or programmed cell death, is a key mechanism through which certain quinoxalinone derivatives exert their anti-cancer effects. This process is often mediated by a family of cysteine proteases known as caspases. While direct studies on this compound are limited, research on structurally similar quinoxalinone and quinazolinone derivatives provides strong evidence for their role in activating caspase-dependent apoptotic pathways.

Studies have shown that certain quinoxalinone analogues can induce apoptosis in cancer cells by activating caspase-3. researchgate.net This activation is a critical step in the apoptotic cascade, leading to the cleavage of cellular substrates and the morphological and biochemical hallmarks of apoptosis. nih.gov The activation of caspase-3 can be triggered through the intrinsic (mitochondrial) pathway. This pathway involves the generation of reactive oxygen species (ROS), which disrupts the mitochondrial membrane potential and leads to the release of cytochrome c. nih.gov This, in turn, can activate initiator caspases, such as caspase-9, which then activate executioner caspases like caspase-3. pensoft.netnih.gov

Furthermore, the pro-apoptotic activity of these compounds is often associated with the modulation of the Bcl-2 family of proteins. An upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2 shifts the cellular balance towards apoptosis. nih.gov Some quinoxalinone derivatives have been observed to induce apoptosis in human colon cancer cells (HCT-116) through the activation of the caspase-3 gene. researchgate.net

DNA Damage (e.g., for Quinoxaline 1,4-di-N-oxides)

Quinoxaline 1,4-di-N-oxides (QdNOs) are a subclass of quinoxaline derivatives recognized for their ability to cause significant DNA damage, a mechanism that is particularly potent under hypoxic (low oxygen) conditions often found in solid tumors and bacterial environments. pensoft.netresearchgate.net This selective toxicity is a key feature of their potential as therapeutic agents.

The mechanism of DNA damage by QdNOs is rooted in their bioreductive activation. In low-oxygen environments, cellular reductases can reduce the N-oxide groups of the quinoxaline ring. This one-electron reduction process generates highly reactive free radicals and reactive oxygen species (ROS). researchgate.netCurrent time information in Bangalore, IN. These reactive species can directly interact with DNA, leading to strand breaks and other forms of damage.

The DNA damage inflicted by QdNOs triggers cellular stress responses, such as the SOS response in bacteria. Current time information in Bangalore, IN. Studies have demonstrated that the antibacterial and anticancer activities of QdNOs are significantly attenuated by free radical scavengers, confirming the central role of oxidative stress and subsequent DNA damage in their mechanism of action. Current time information in Bangalore, IN. The ability of these compounds to be selectively activated in hypoxic environments makes them promising candidates for targeting anaerobic bacteria and hypoxic tumor cells, which are often resistant to conventional therapies. pensoft.netresearchgate.net

Structure Activity Relationships Sar and Quantitative Structure Activity Relationships Qsar

Principles of SAR and QSAR in Drug Design

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental pillars in the field of drug design and medicinal chemistry. SAR explores the connection between the chemical structure of a molecule and its biological activity. By systematically modifying parts of a molecule, researchers can deduce which functional groups are crucial for its desired effects. mdpi.comontosight.ai

QSAR takes this a step further by quantifying the relationship between a molecule's physicochemical properties and its biological activity. turkjps.org This approach uses statistical models to predict the activity of new compounds, thereby streamlining the drug discovery process. turkjps.orgnih.gov For quinoxaline (B1680401) derivatives, these studies are instrumental in designing new compounds with enhanced potency and better pharmacokinetic profiles. portico.orgresearchgate.net

Influence of Substituents on Biological Activity

The biological activity of quinoxalin-2(1H)-one derivatives can be significantly modulated by the introduction of various substituents at different positions on the quinoxaline core. ontosight.ai

The position of the fluorine atom on the quinoxaline ring has a marked effect on the compound's biological activity. The fluorine atom at the C7 position, as seen in 7-fluoroquinoxalin-2(1H)-one, is of particular interest due to its electronic and steric effects that can alter properties like metabolic stability and binding affinity. The high electronegativity of fluorine can influence the electronic distribution within the molecule, potentially enhancing interactions with biological targets. tandfonline.com

Research has shown that the presence of a fluorine atom at the C6 position in quinolone antibacterials enhances their activity by improving both binding to DNA gyrase and cell penetration. tandfonline.com In some quinoxaline derivatives, a fluorine atom at position 7 has been shown to be a better leaving group in nucleophilic substitution reactions compared to chlorine, which can be a strategic advantage in synthesis. unav.edu However, the introduction of two fluorine atoms at the 6 and 7 positions (6,7-difluoro) in some quinoxalinone derivatives has led to complex mixtures in certain reactions. acs.org The electronic properties of substituents on the quinoxalinone ring are crucial, with electron-withdrawing groups like fluorine often leading to different reactivity and biological outcomes compared to electron-donating groups. acs.orgtandfonline.com

Table 1: Effect of Halogen Substitution on Quinoxalinone Properties

| Compound/Substituent | Position | Observed Effect on Activity/Reactivity | Reference(s) |

|---|---|---|---|

| Fluorine | C6 | Enhanced antibacterial activity in quinolones. | tandfonline.com |

| Fluorine | C7 | Acts as a good leaving group in synthesis. | unav.edu |

| 6,7-Difluoro | C6, C7 | Led to complex reaction mixtures in some cases. | acs.org |

| Electron-withdrawing groups (e.g., -F, -Cl) | Aryl ring | Generally furnished higher yields in certain synthetic reactions. | tandfonline.com |

| Halogens (F, Cl, Br) | C5, C6, C7 | Tolerated in photoredox-catalyzed reactions, though yields varied. | acs.org |

The C3 position of the quinoxalin-2(1H)-one scaffold is a prime site for functionalization to diversify the structure and modulate biological activity. chim.itnih.gov A wide array of substituents can be introduced at this position through various chemical reactions, including alkylation, arylation, and amination. chim.itresearchgate.net

The introduction of different functional groups at C3 can lead to a broad spectrum of biological activities. nih.govrsc.org For instance, C3-alkylation and trifluoroethylation have been achieved using photoredox catalysis. rsc.org The nature of the substituent at C3 is critical; for example, in a series of anticancer quinoxalines, an aliphatic linker at C3 was found to be essential for activity, whereas a nitrogen linker decreased it. mdpi.com The electronic nature of the C3 substituent also plays a role, with various methods developed for C3-alkylation, acylation, and fluoroalkylation. rsc.org

Table 2: Examples of C3-Functionalized Quinoxalin-2(1H)-ones and Their Synthesis

| C3-Substituent | Synthetic Method | Significance | Reference(s) |

|---|---|---|---|

| Alkyl groups | Peroxide-mediated C-H alkylation | Increases structural diversity for medicinal chemistry. | chim.it |

| Benzyl groups | Copper-catalyzed C-H benzylation | Important for creating pharmaceutical agents. | chim.it |

| Trifluoroalkylated groups | Visible-light-induced three-component reaction | Leads to diverse 3-trifluoroalkylated quinoxalin-2(1H)-ones. | nih.gov |

| Indole moiety | Iron-catalyzed oxidative cross-coupling | Derivatives show potent antibacterial and antitumor activities. | mdpi.com |

| Alkenyl/Alkynyl groups | Photoredox cobalt dual catalysis | Provides C3-alkyl and alkenyl functionalized products in high yields. | rsc.org |

Substitution at the N1-position of the quinoxalin-2(1H)-one ring system also significantly influences the compound's properties and biological activity. N-substituted derivatives, including N-methyl, N-benzyl, and N-acetyl, have been shown to participate smoothly in various chemical transformations. tandfonline.com The presence of a substituent on the nitrogen atom can affect the reactivity of the entire molecule. For example, both N-substituted and N-unprotected quinoxalinones are compatible with certain acylation reactions. tandfonline.com Furthermore, N-substituted quinoxalinones with various functional groups have been well-tolerated in cross-coupling reactions. mdpi.com

The introduction of N-oxide groups, particularly at the 1- and 4-positions to form quinoxaline-1,4-di-N-oxides, is a key strategy for enhancing biological activity. nih.gov These N-oxide groups are often crucial for the antimicrobial and antiparasitic properties of quinoxaline derivatives. unav.edunih.gov For instance, the 1,4-di-N-oxide moiety is considered important for increasing antimycobacterial activity. nih.gov The presence of these groups can also influence the compound's reactivity; for example, fluorine atoms on the quinoxaline ring of N-oxide derivatives can be susceptible to substitution. nih.gov

Identification of Key Pharmacophoric Features

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For quinoxaline derivatives, several key pharmacophoric features have been identified. ontosight.ai

Computational and In Silico Approaches in Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) of Quinoxalinone Derivatives

Computational and in silico methods are pivotal in the rational design and optimization of bioactive molecules. For the quinoxalinone scaffold, including derivatives like this compound, these approaches provide deep insights into the structural requirements for biological activity, guiding the synthesis of more potent and selective compounds.

3D-QSAR Studies

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are instrumental in understanding how the three-dimensional properties of molecules, such as shape and electrostatic potential, influence their biological activity. For quinoxalinone derivatives, 3D-QSAR models have been successfully developed to correlate their structural features with various biological activities.

One such study focused on a series of novel quinoxaline derivatives synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis H37Rv. researchgate.netnih.gov The developed 3D-QSAR model demonstrated good statistical significance and predictive ability, with a correlation coefficient (r²) of 0.81 and a cross-validated correlation coefficient (q²) of 0.71. researchgate.netnih.gov The model highlighted the critical role of both electrostatic and steric field descriptors in determining the antitubercular activity. researchgate.netnih.gov The findings indicated that electronegative groups are important for the observed activity, which suggests that the fluorine atom in this compound could play a significant role in its potential biological effects. researchgate.netnih.gov

Another 3D-QSAR study was conducted on quinoxaline derivatives with antimalarial properties using the k-nearest neighbor molecular field analysis (kNN-MFA) method. niscpr.res.in This study also revealed the importance of electrostatic descriptors, with specific regions around the quinoxaline core where electron-withdrawing or electron-donating groups would be favorable for activity. niscpr.res.in For instance, the model indicated that electron-withdrawing groups at certain positions on a substituted aryl ring attached to the quinoxaline scaffold would be advantageous. niscpr.res.in

Furthermore, a comprehensive 3D-QSAR study was performed on a large dataset of 99 quinoxaline derivatives as Aldose Reductase 2 (ALR2) inhibitors, which are relevant in the management of diabetic complications. tandfonline.comcup.edu.in This atom-based 3D-QSAR model yielded statistically significant results and provided a pharmacophore hypothesis (AADRR), identifying key features necessary for potent ALR2 inhibition. tandfonline.comcup.edu.in

The table below summarizes the key statistical parameters from a representative 3D-QSAR study on antitubercular quinoxaline derivatives. researchgate.netnih.gov

| Parameter | Value | Description |

| q² | 0.71 | Cross-validated correlation coefficient, indicating good internal predictive ability. |

| r² | 0.81 | Correlation coefficient, showing a good fit of the model to the data. |

| F value | 27.06 | Fischer ratio, indicating the statistical significance of the model. |

| r²_pred | 0.84 | Predictive r² for the external test set, indicating high predictive power. |

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand the interactions between a ligand, such as a quinoxalinone derivative, and its protein target at the atomic level.

Several molecular docking studies have been performed on quinoxalinone derivatives to elucidate their binding modes in the active sites of various protein targets. For instance, in the context of anticancer research, quinoxaline derivatives have been docked into the active site of the β-tubulin protein. nih.gov A study on newly synthesized quinoxaline derivatives as potential agents against triple-negative breast cancer showed that the most potent compound binds within the active site of β-tubulin (PDB: 4O2B). nih.gov

In another study, novel quinoxaline derivatives were investigated as EGFR targeting agents. nih.gov Molecular docking studies on the EGFR receptor (PDB: 4HJO) suggested that the most potent compounds bind strongly to the protein, and the calculated binding energies were in good agreement with the experimental inhibitory concentrations (IC50 values). nih.gov

Furthermore, the vascular endothelial growth factor receptor-2 (VEGFR-2) has been a target for quinoxaline derivatives in anticancer drug design. A molecular docking approach was used to investigate the binding affinity of several quinoxaline-based compounds towards the active site of VEGFR-2 (PDB ID: 2OH4). ekb.eg The study revealed that these compounds exhibited good binding energies and formed key interactions with amino acid residues in the active site. ekb.eg For example, quinoxaline compounds III and IV displayed binding affinities of -15.63 and -17.11 Kcal/mol, respectively. ekb.eg

The table below presents results from a molecular docking study of quinoxaline derivatives targeting VEGFR-2. ekb.eg

| Compound | Binding Affinity (Kcal/mol) | Interacting Amino Acids (Example) | Target Protein |

| Compound I | -12.13 | Not specified | VEGFR-2 (2OH4) |

| Compound II | -11.93 | Not specified | VEGFR-2 (2OH4) |

| Compound III | -15.63 | Not specified | VEGFR-2 (2OH4) |

| Compound IV | -17.11 | Not specified | VEGFR-2 (2OH4) |

| Sorafenib (Reference) | -21.57 | Not specified | VEGFR-2 (2OH4) |

Docking studies have also been instrumental in the development of quinoxaline derivatives as dual EGFR and COX-2 inhibitors. rsc.org These studies showed a good correlation between the docking scores and the experimentally observed biological activities, reinforcing the predicted binding modes. rsc.org For Aldose Reductase 2 (ALR2) inhibitors, docking analysis of quinoxaline derivatives revealed key interactions with amino acid residues such as TYR 48, HIE 110, and TRP 111 in the enzyme's binding pocket. tandfonline.comcup.edu.in

These computational studies collectively underscore the utility of 3D-QSAR and molecular docking in elucidating the structure-activity relationships of quinoxalinone derivatives. The insights gained from these models are invaluable for the rational design of novel derivatives, such as those based on the this compound scaffold, with improved potency and selectivity for a wide range of therapeutic targets.

Preclinical Research and Drug Development Potential

In silico ADMET Prediction for 7-Fluoroquinoxalin-2(1H)-one Derivatives

Before committing to resource-intensive laboratory synthesis and testing, computational methods are employed to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. This in silico approach helps in the early identification of molecules with potentially poor pharmacokinetic profiles, allowing for early-stage deselection or modification.

Predictive modeling for ADMET properties is a cornerstone of modern drug discovery, enabling the early assessment of a compound's likely behavior in a biological system. For derivatives of this compound, these models analyze the chemical structure to forecast various pharmacokinetic and toxicological parameters.

Absorption: Models predict a compound's ability to be absorbed, for instance, through the gastrointestinal tract after oral administration. Parameters such as Caco-2 cell permeability and human intestinal absorption (HIA) are estimated. For instance, studies on various heterocyclic compounds, including quinoxaline (B1680401) derivatives, have shown that high Caco-2 permeability is predicted for many of these molecules, suggesting good potential for oral absorption. mdpi.com

Distribution: These models estimate how a compound will distribute throughout the body. Key predicted parameters include blood-brain barrier (BBB) penetration and plasma protein binding (PPB). The ability to cross the BBB is critical for drugs targeting the central nervous system, while high PPB can limit the amount of free drug available to exert its effect. gjpb.de

Metabolism: The metabolic fate of a compound is predicted by identifying which cytochrome P450 (CYP450) enzymes are likely to metabolize it. For example, research on 7-bromo-3-methylquinoxalin-2(1H)-one indicates it can inhibit CYP450 enzymes like CYP1A2, which is a crucial consideration for potential drug-drug interactions. The fluorine atom in this compound can influence metabolic stability, a key property assessed by these models.

Excretion: Models can predict the likely route and rate of a drug's elimination from the body, often expressed as total clearance. mdpi.com

Toxicity: A range of toxicity endpoints can be predicted, including carcinogenicity, mutagenicity (e.g., Ames test), and organ-specific toxicities like hepatotoxicity. mdpi.comgjpb.de For many heterocyclic derivatives, in silico tools have been used to predict their toxicity profiles. gjpb.de

The following table provides an example of the types of ADMET parameters predicted for heterocyclic compounds, which would be relevant for this compound derivatives.

Table 1: Representative In silico Predicted ADMET Parameters for Heterocyclic Drug Candidates

| Parameter Category | Predicted Property | Significance |

|---|---|---|

| Absorption | Caco-2 Permeability | Predicts intestinal absorption of orally administered drugs. |

| Human Intestinal Absorption (%) | Estimates the extent of absorption from the gut. | |

| Distribution | Blood-Brain Barrier (BBB) Penetration | Indicates potential for CNS activity or side effects. |

| Plasma Protein Binding (%) | Affects the fraction of free drug available for therapeutic action. | |

| Metabolism | CYP450 Enzyme Inhibition (e.g., CYP2D6, CYP3A4) | Predicts potential for drug-drug interactions. |

| Excretion | Total Clearance | Indicates the rate of elimination from the body. |

| Toxicity | Ames Mutagenicity | Screens for potential to cause genetic mutations. |

| Hepatotoxicity | Predicts the risk of liver damage. |

A variety of computational tools are available to perform ADMET predictions. These range from commercial software packages to freely accessible web-based platforms.

Commercial Software:

ADMET Predictor® (Simulations Plus): This is a comprehensive software platform that uses machine learning models to predict a wide array of over 175 ADMET and physicochemical properties. simulations-plus.com It is known for its accuracy and is built using high-quality data from pharmaceutical companies. simulations-plus.com

Discovery Studio (BIOVIA): This suite of software includes tools for molecular modeling and simulation, which can be used for ADMET prediction.

Freely Accessible Web-Based Tools:

SwissADME: A popular free tool that predicts physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness of small molecules. researchgate.net

PreADMET: A web-based application for predicting ADMET data and building drug-like libraries. researchgate.netresearchgate.net

pkCSM: This tool predicts a range of pharmacokinetic properties based on a compound's chemical structure. researchgate.net

ADMET-AI: A platform that uses machine learning, specifically graph neural networks, to predict a wide range of ADMET properties and is noted for its speed in screening large chemical libraries. greenstonebio.com

Osiris Property Explorer: This tool can be used to predict drug-relevant properties and potential toxicity risks. gjpb.de

These tools leverage large databases of experimental data to build their predictive models. The choice of software often depends on the specific needs of the research project, the desired level of accuracy, and available resources. sygnaturediscovery.com

In vitro and Ex vivo Pharmacological Studies

In vitro (in a controlled laboratory environment) and ex vivo (using tissues from an organism in an external environment) studies are essential for validating the predictions made by in silico models and for characterizing the biological activity of a compound.

For this compound and its derivatives, in vitro studies have been particularly important in demonstrating their potential as anticancer and antimicrobial agents. For example, derivatives of this compound have shown significant cytotoxic effects against various cancer cell lines, including colorectal cancer cells. The potency of these compounds is often quantified by their half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit a biological process or response by 50%.

Table 2: In vitro Cytotoxicity of this compound Derivatives against Colorectal Cancer Cell Lines

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| 6e | HCT-116 | 96.19 |

| 6d | LoVo | 99.02 |

| 6a | HCT-116 | 121.55 |

Data sourced from a study on quinoxaline derivatives.

Furthermore, some quinoxaline derivatives have demonstrated potent inhibitory activity against enzymes like aldose reductase, which is implicated in diabetic complications. In vitro tests have also revealed that certain derivatives of this compound possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action for its antibacterial properties is suggested to be the inhibition of bacterial DNA synthesis.

Ex vivo studies, which often involve isolated tissues or organs, can provide further insights into a compound's pharmacological effects in a more complex biological system than a simple cell culture. While specific ex vivo data for this compound is not widely available in the provided search results, this methodology is commonly used for quinoxaline derivatives to assess their effects on tissue preparations.

Lead Compound Identification and Optimization

A "lead compound" is a chemical structure that has demonstrated promising activity against a specific biological target and serves as the starting point for chemical modifications to improve potency, selectivity, and pharmacokinetic properties. nih.govacs.org The quinoxaline scaffold is considered a promising platform for the discovery of new therapeutic agents. nih.govmdpi.com

Derivatives of this compound have been identified as potential lead compounds in several therapeutic areas. For instance, certain quinoxaline derivatives have been highlighted as lead compounds for the development of anticancer agents due to their potent activity against cancer cell lines. nih.gov The process of lead optimization involves a systematic modification of the lead structure. For this compound, this could involve:

Substitution at various positions: Modifying the quinoxaline ring with different functional groups to enhance biological activity and improve ADMET properties. The fluorine atom at the C7 position is itself a strategic modification that can enhance metabolic stability and binding affinity.

Structure-Activity Relationship (SAR) studies: These studies systematically evaluate how changes in the chemical structure affect the biological activity of the compound. For example, SAR studies on quinoxaline derivatives have shown that the introduction of a chloro group can slightly improve anticancer activity, while a phenyl group at a specific position can be beneficial. mdpi.com

Improving physicochemical properties: Modifications can be made to improve properties like solubility and membrane permeability.

The goal of lead optimization is to develop a "candidate" compound that has the desired efficacy and safety profile to proceed to clinical trials. nih.gov

Future Directions in Therapeutic Applications

The diverse biological activities of this compound and its derivatives suggest potential for their development in several therapeutic areas.

Neurology: While direct evidence for this compound in neurology is limited in the provided search results, the broader class of quinoxaline derivatives has shown potential. For example, a quinoxaline scaffold was the basis for the discovery of a potent and selective GPR6 inverse agonist for the potential treatment of Parkinson's disease. acs.org This suggests that with appropriate modifications, this compound could serve as a scaffold for developing new neurological drugs.

Oncology: This is a promising area for this compound derivatives. Studies have shown their cytotoxic effects against various cancer cell lines. mdpi.com The mechanism of action can involve the inhibition of key enzymes in cancer progression like cyclooxygenase-2 (COX-2) and lactate (B86563) dehydrogenase A (LDHA). Some quinoxaline derivatives have also been found to induce apoptosis (programmed cell death) in cancer cells and arrest the cell cycle, further highlighting their anticancer potential. nih.govtandfonline.com

Infectious Diseases: The antibacterial properties of this compound derivatives make them interesting candidates for the development of new antibiotics. Their suggested mechanism of inhibiting bacterial DNA synthesis is a validated target for antibacterial drugs. Furthermore, the broader class of quinoxaline derivatives has been investigated for activity against a range of infectious agents, including Plasmodium falciparum (the parasite that causes malaria), Leishmania amazonensis, and Mycobacterium tuberculosis. nih.govnih.gov

The continued exploration of this compound and its analogs through preclinical research will be critical in realizing their full therapeutic potential in these and potentially other diseases.

Development of New Antimicrobial and Anticancer Agents

The quinoxalinone core is a versatile platform for the development of novel therapeutic agents. The addition of a fluorine atom at the C7 position can significantly influence the compound's electronic properties, metabolic stability, and binding affinity to biological targets, thereby modulating its antimicrobial and anticancer efficacy.

Antimicrobial Activity

This compound and its derivatives have demonstrated notable potential as antimicrobial agents. The primary mechanism of their antibacterial action is believed to be the inhibition of bacterial DNA synthesis by targeting essential enzymes like DNA gyrase and topoisomerase IV. This mode of action makes them promising candidates for combating drug-resistant bacterial strains.

Research has shown that the presence of the fluorine atom at the 7-position can enhance antibacterial efficacy compared to other halogenated derivatives. Studies on various derivatives of 6-(morpholinosulfonyl)quinoxalin-2(1H)-one have reported significant antibacterial activity against a panel of standard bacterial and fungal strains, with some derivatives exhibiting potent activity against multi-drug resistant bacteria (MDRB). researchgate.net The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values for some of these derivatives highlight their potential. researchgate.net For instance, certain derivatives have shown MIC values ranging from 0.97 to 62.5 µg/mL and MBC values from 1.94 to 88.8 µg/mL against various bacterial strains. researchgate.net

Table 1: Antimicrobial Activity of Selected Quinoxalin-2(1H)-one Derivatives

| Compound Derivative | Target Organism | MIC (µg/mL) | MBC (µg/mL) | Reference |

|---|---|---|---|---|

| Derivative 4a | MDRB strains | 1.95–15.62 | 3.31–31.25 | researchgate.net |

| Derivative 7 | MDRB strains | 1.95–15.62 | 3.31–31.25 | researchgate.net |

| Derivative 8a | MDRB strains | 1.95–15.62 | 3.31–31.25 | researchgate.net |

| Derivative 11b | MDRB strains | 1.95–15.62 | 3.31–31.25 | researchgate.net |

| Derivative 13 | MDRB strains | 1.95–15.62 | 3.31–31.25 | researchgate.net |

| Derivative 16 | MDRB strains | 1.95–15.62 | 3.31–31.25 | researchgate.net |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; MDRB: Multi-Drug Resistant Bacteria.

Anticancer Activity

The anticancer potential of quinoxalinone derivatives is an active area of research. Derivatives of this compound have shown significant cytotoxic effects against various cancer cell lines. The proposed mechanisms of action include the inhibition of key enzymes involved in cancer progression, such as cyclooxygenase-2 (COX-2) and lactate dehydrogenase A (LDHA).

Studies on different fluoroquinolone derivatives have demonstrated their cytotoxic potential. For example, certain N-acylated derivatives of ciprofloxacin (B1669076) have shown higher anticancer activity against the MCF-7 breast cancer cell line than the parent compound, with IC50 values as low as 4.3 µM. optibrium.com Furthermore, hybridization of the quinoxaline scaffold with other pharmacophores, such as triazoles, has yielded compounds with potent anticancer activity against colorectal cancer cell lines like HCT-116, with some derivatives exhibiting IC50 values in the submicromolar range. dundee.ac.uk For instance, a quinoxaline-triazole hybrid showed an IC50 of 0.055 μM against HCT-116 cells. dundee.ac.uk The substitution pattern on the quinoxaline core plays a crucial role in determining the anticancer potency. For instance, in a series of quinazolinone derivatives, the substitution of a 7-fluoro atom with a 7-chloro atom led to a significant decrease in the COX-2 inhibitory efficiency, highlighting the importance of the fluorine substituent. mdpi.com

Table 2: Anticancer Activity of Selected Quinoxaline and Fluoroquinolone Derivatives

| Compound Derivative | Cancer Cell Line | Activity | Value | Reference |

|---|---|---|---|---|

| N-acylated ciprofloxacin derivative 32 | MCF-7 (Breast) | IC50 | 4.3 µM | optibrium.com |

| N-acylated ciprofloxacin derivative 33 | MCF-7 (Breast) | IC50 | 12.9 µM | optibrium.com |

| Quinoxaline-triazole hybrid 14 | HCT-116 (Colorectal) | IC50 | 0.055 µM | dundee.ac.uk |

| Quinoxaline-triazole hybrid 9 | HCT-116 (Colorectal) | IC50 | 0.063 µM | dundee.ac.uk |

IC50: The half maximal inhibitory concentration.

Challenges and Limitations in Preclinical Development

Despite the promising biological activities of this compound and its derivatives, their journey through preclinical development is fraught with challenges. A major hurdle is the need to balance therapeutic potency with favorable pharmacokinetic and safety profiles.

One of the key advantages conferred by the 7-fluoro substitution is enhanced metabolic stability. The fluorine atom can block sites susceptible to metabolic oxidation by cytochrome P450 (CYP450) enzymes, a common pathway for drug metabolism and clearance. However, this modification also presents challenges. For example, while a 7-fluoro derivative showed increased metabolic stability, some fluoro-substituted quinazolines have been observed to undergo rapid metabolism, potentially through defluorination. nih.gov

Furthermore, the solubility profile of these compounds can be a limiting factor. 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone is reported to be soluble in DMSO but has poor water solubility (<1 mg/mL). This poor aqueous solubility can hinder formulation development and negatively impact oral bioavailability.

Concurrent Optimization of Multi-parameter ADMET

The most significant challenge in the preclinical development of this compound derivatives lies in the concurrent optimization of multiple Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) parameters. Improving one property, such as potency, can often have a detrimental effect on another, such as solubility or metabolic stability. This delicate balancing act is a cornerstone of modern drug discovery.

The introduction of fluorine, while beneficial for metabolic stability, can alter the physicochemical properties of the molecule, such as lipophilicity (logP). acs.org An increase in lipophilicity can improve membrane permeability but may also lead to increased plasma protein binding, a higher volume of distribution, and potentially off-target toxicities. evotec.com Therefore, medicinal chemists must carefully navigate the chemical space to identify derivatives with an optimal balance of properties.

In silico ADMET prediction tools are increasingly being used in the early stages of drug discovery to forecast the pharmacokinetic and toxicity profiles of new chemical entities. sciensage.infoscbdd.com These computational models can help prioritize compounds for synthesis and testing, thereby reducing the time and cost of preclinical development. For instance, in silico predictions for a quinazolinone derivative indicated high intestinal absorption and low blood-brain barrier permeability, suggesting a favorable absorption profile with a reduced risk of central nervous system side effects. mdpi.com However, these predictions must always be validated through in vitro and in vivo experiments.

The challenge of multi-parameter optimization is not unique to quinoxalinone derivatives but is a universal theme in drug discovery. optibrium.com The goal is to identify a "sweet spot" where potency, selectivity, metabolic stability, solubility, permeability, and safety are all within an acceptable range for a viable drug candidate. This often requires iterative cycles of design, synthesis, and testing to fine-tune the molecular structure.

Advanced Research Techniques and Methodologies

Spectroscopic Characterization (e.g., NMR, IR, MS)

The structural identity and purity of synthesized 7-fluoroquinoxalin-2(1H)-one are rigorously confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are fundamental for confirming the structure of this compound. In ¹H NMR, the fluorine atom at the C7 position induces a deshielding effect on the adjacent aromatic protons, resulting in characteristic chemical shifts typically observed between δ 7.8 and 8.2 ppm. Similarly, in ¹³C NMR spectra, the carbonyl group (C=O) at the C2 position exhibits a resonance in the range of δ 160–165 ppm. The number of signals, their splitting patterns (multiplicity), and integration values in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, provide a complete picture of the proton and carbon framework of the molecule. ruc.dklehigh.edu For related quinoxaline (B1680401) derivatives, detailed 1D and 2D NMR experiments like COSY, HSQC, and HMBC are used to unambiguously assign all proton and carbon signals. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the functional groups present in the molecule. The spectrum of this compound would be expected to show characteristic absorption bands for the N-H bond of the lactam ring, the C=O (carbonyl) group, C=N bonds within the pyrazine (B50134) ring, and C-F bond. For instance, the C=O stretching vibration is a strong indicator of the quinoxalinone core. youtube.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for verifying the molecular formula of this compound. It provides a highly accurate measurement of the molecule's mass-to-charge ratio (m/z), which for C₈H₅FN₂O is calculated to be 164.035. This precise mass measurement confirms the elemental composition of the synthesized compound. lehigh.edu

| Technique | Compound | Key Observations | Reference |

|---|---|---|---|

| ¹H NMR | This compound | Aromatic protons deshielded by fluorine (δ 7.8–8.2 ppm) | |

| ¹³C NMR | This compound | Carbonyl group resonance (δ 160–165 ppm) | |